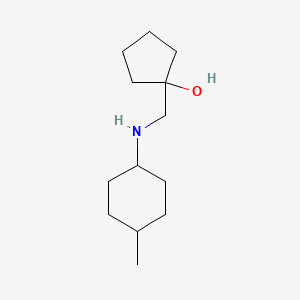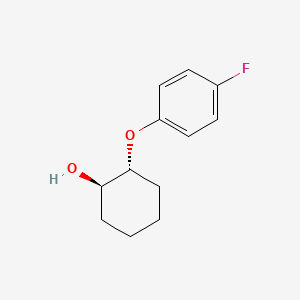
5-Fluorocyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorocyclohexane-1,3-diamine is an organofluorine compound with the molecular formula C6H13FN2 This compound is characterized by the presence of a fluorine atom and two amino groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of cyclohexanol with hydrogen fluoride to produce fluorocyclohexane, which is then subjected to further reactions to introduce the amino groups .
Industrial Production Methods
Industrial production of 5-Fluorocyclohexane-1,3-diamine may involve large-scale fluorination processes using hydrogen fluoride or other fluorinating agents. The subsequent introduction of amino groups can be achieved through various amination reactions, often using ammonia or amines under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorocyclohexane-1,3-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclohexanones, while reduction can produce cyclohexylamines .
Aplicaciones Científicas De Investigación
5-Fluorocyclohexane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Fluorocyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. The amino groups may participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluorocyclohexane: Similar in structure but lacks the amino groups.
Cyclohexane-1,3-diamine: Similar but without the fluorine atom.
Fluorocyclopropane: A smaller ring structure with similar fluorine substitution
Uniqueness
5-Fluorocyclohexane-1,3-diamine is unique due to the combination of fluorine and amino groups on a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H13FN2 |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
5-fluorocyclohexane-1,3-diamine |
InChI |
InChI=1S/C6H13FN2/c7-4-1-5(8)3-6(9)2-4/h4-6H,1-3,8-9H2 |
Clave InChI |
LVAGTGPFYGEOMO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(CC1N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


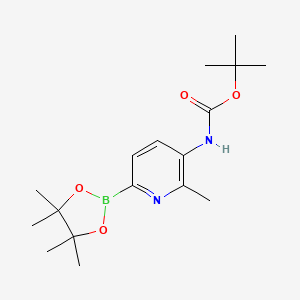

![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
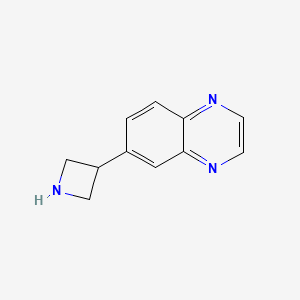
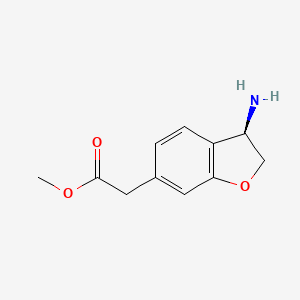
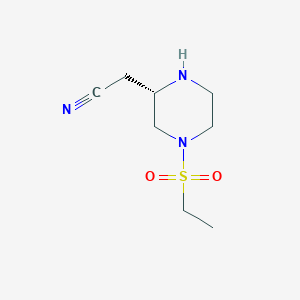

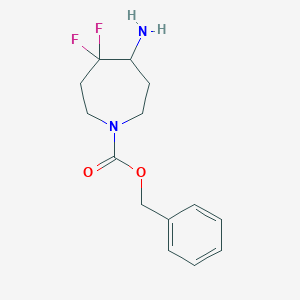
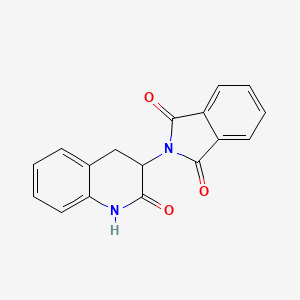
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
